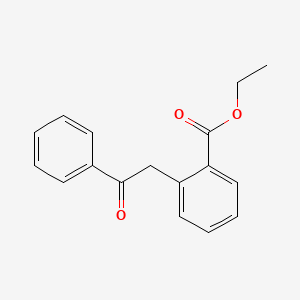

Ethyl 2-(2-oxo-2-phenylethyl)benzoate

描述

Contextual Overview of Phenacyl Esters in Organic Chemistry

Phenacyl esters represent a significant class of organic compounds characterized by a phenacyl group (a phenyl group attached to a carbonyl carbon, which is in turn bonded to a methylene (B1212753) group) linked to a carboxylate. In organic chemistry, these compounds are particularly valued for their utility as protecting groups for carboxylic acids. nih.gov The phenacyl ester moiety is stable under various reaction conditions but can be cleaved under specific, often mild, conditions, such as through photolysis, making them valuable tools in complex multi-step syntheses. nih.govresearchgate.net Their formation, typically through the reaction of a carboxylic acid salt with a phenacyl bromide, is a well-established method for creating derivatives that can aid in the purification and characterization of acids. nih.govresearchgate.net Furthermore, the reactive keto-methylene group in the phenacyl moiety serves as a handle for further chemical transformations, allowing these compounds to act as versatile intermediates in the synthesis of more complex molecules, including various heterocyclic systems like oxazoles and imidazoles. nih.govresearchgate.net

Chemical Significance and Structural Features of Ethyl 2-(2-oxo-2-phenylethyl)benzoate and its Analogues

This compound, also known by its IUPAC name ethyl 2-phenacylbenzoate, is a specific derivative within the broader class of phenacyl benzoates. nih.gov Its chemical structure is distinguished by the presence of three key functional groups: an ethyl ester, a ketone, and two phenyl rings. The placement of the phenacyl group at the ortho position relative to the ethyl carboxylate on one of the phenyl rings is a critical structural feature. This ortho-substitution creates steric interactions that influence the molecule's conformation and reactivity compared to its meta and para isomers or the unsubstituted phenacyl benzoate (B1203000).

The core structure consists of a benzoate scaffold where the ethyl ester group is attached to the carboxylate, and a phenacyl substituent (-CH₂C(O)Ph) is located on the adjacent carbon of the benzene (B151609) ring. This arrangement makes it a derivative of o-phenacylbenzoic acid. tandfonline.com

Table 1: Chemical Identification of this compound

| Identifier | Value |

|---|---|

| IUPAC Name | ethyl 2-phenacylbenzoate |

| CAS Number | 898776-66-4 |

| Molecular Formula | C₁₇H₁₆O₃ |

| Molecular Weight | 268.31 g/mol |

| SMILES | CCOC(=O)C1=CC=CC=C1CC(=O)C2=CC=CC=C2 |

| InChIKey | HQIWRLOWMUUUSV-UHFFFAOYSA-N |

Data sourced from PubChem. nih.gov

Analogues of this compound include other esters of 2-(2-oxo-2-phenylethyl)benzoic acid, as well as the parent acid itself. tandfonline.com A closely related and more frequently studied analogue is 2-oxo-2-phenylethyl benzoate (phenacyl benzoate), which lacks the ortho-ethyl carboxylate group. nih.gov X-ray crystallography studies on phenacyl benzoate have shown that the two terminal phenyl rings are oriented at a significant dihedral angle to each other (86.09°), which minimizes steric hindrance. nih.govresearchgate.net It is expected that the bulky ortho-ester group in this compound would further influence this spatial arrangement.

Historical Development of Research on Phenacyl Benzoates and Related Compounds

Research into phenacyl esters and their derivatives has evolved over several decades, driven by their utility in different areas of organic chemistry. Initially, the formation of crystalline phenacyl esters was employed as a classical method for the identification and characterization of carboxylic acids.

A significant advancement in the field came with the work of Sheehan and Umezawa in the early 1970s, who demonstrated the use of phenacyl esters as photolabile (light-sensitive) protecting groups. nih.govresearchgate.net This discovery opened a new avenue for their application in the synthesis of sensitive biomolecules and other complex organic structures, where removal of the protecting group under mild, non-acidic and non-basic conditions is crucial.

Later research, such as that from the 1990s, focused on the synthesis of more complex derivatives, including ortho-phenacylbenzoic acids. tandfonline.com These studies explored the condensation of dilithiated ortho-toluic acid with aromatic esters to create a variety of substituted 2-(2-oxo-2-phenylethyl)benzoic acids, which are the direct precursors to compounds like this compound. tandfonline.com This work expanded the synthetic toolbox for accessing these structurally diverse molecules, paving the way for investigations into their unique chemical properties and potential applications.

Scope and Objectives of the Academic Research Outline

The primary objective of this article is to provide a focused and scientifically rigorous overview of this compound. The scope is strictly limited to the chemical nature of this compound and its immediate analogues. This includes a contextual understanding of phenacyl esters in organic synthesis, a detailed look at the specific structural features and chemical significance of the title compound, and a summary of the key historical developments in the research of this class of molecules. The article aims to present detailed research findings and established chemical principles, supported by data tables, to serve as an authoritative academic resource on this specific chemical entity.

Structure

2D Structure

属性

IUPAC Name |

ethyl 2-phenacylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O3/c1-2-20-17(19)15-11-7-6-10-14(15)12-16(18)13-8-4-3-5-9-13/h3-11H,2,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQIWRLOWMUUUSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1CC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50645682 | |

| Record name | Ethyl 2-(2-oxo-2-phenylethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898776-66-4 | |

| Record name | Ethyl 2-(2-oxo-2-phenylethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 2 2 Oxo 2 Phenylethyl Benzoate and Its Congeners

Direct Esterification and Related Coupling Reactions

Direct formation of the ester linkage is a common and efficient approach to synthesize α-acyloxyketones. This can be achieved by reacting a carboxylic acid or its salt with an appropriate α-haloketone.

A straightforward method for the synthesis of compounds structurally related to ethyl 2-(2-oxo-2-phenylethyl)benzoate involves the nucleophilic substitution of an α-haloketone with a carboxylate. For instance, the synthesis of 2-oxo-2-phenylethyl benzoate (B1203000), a close analog, is achieved by reacting benzoic acid with 2-bromo-1-phenylethanone. nih.govresearchgate.net

The reaction typically proceeds by first converting the carboxylic acid to its more nucleophilic carboxylate salt using a base, such as sodium carbonate. This carboxylate then displaces the bromide from the α-position of the acetophenone (B1666503) derivative. The reaction is generally carried out in a polar aprotic solvent like dimethylformamide (DMF) at room temperature, leading to high yields of the desired product. nih.gov

A representative procedure is detailed in the table below:

| Reactant 1 | Reactant 2 | Base | Solvent | Conditions | Product | Yield |

| Benzoic acid | 2-bromo-1-phenylethanone | Sodium carbonate | DMF | Room temp, 2h | 2-oxo-2-phenylethyl benzoate | 97.4% nih.gov |

This methodology can be adapted to synthesize the target molecule, this compound, by starting with the corresponding ortho-substituted benzoic acid derivative.

A modern and efficient one-pot method for synthesizing α-acyloxyketones from benzylic secondary alcohols and carboxylic acids utilizes N-Bromosuccinimide (NBS) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). rsc.orgrsc.org This metal-free approach avoids the use of potentially toxic catalysts or hazardous peroxide oxidants. rsc.orgrsc.org

The reaction proceeds through a proposed multi-step sequence within a single pot:

Oxidation: The benzylic secondary alcohol is first oxidized to the corresponding ketone by NBS.

α-Bromination: The ketone intermediate then undergoes α-bromination, also mediated by NBS, to form an α-bromo ketone. rsc.org

Nucleophilic Substitution: Finally, the carboxylic acid, activated by the base DBU, acts as a nucleophile and displaces the bromide from the α-bromo ketone, yielding the final α-acyloxyketone product. rsc.org

This protocol is notable for its good to excellent yields and mild reaction conditions. rsc.orgrsc.org The versatility of this method allows for the combination of various benzylic alcohols and carboxylic acids, making it a powerful tool for generating a diverse library of α-acyloxyketones. rsc.orgresearchgate.net

Preparation from Ortho-Toluic Acid Derivatives

An alternative synthetic route involves the construction of the phenacylbenzoic acid skeleton from ortho-toluic acid, followed by esterification. This method is particularly useful for creating substituted analogs.

A key strategy for preparing 2-(2-oxo-2-phenylethyl)benzoic acids involves a Claisen-type condensation. ortho-Toluic acid can be dimetalated using a strong base, typically an excess of lithium diisopropylamide (LDA), to generate a dianion. tandfonline.combohrium.comtandfonline.com This powerful nucleophilic intermediate, with carbanionic character at the methyl group, can then react with various aromatic esters. tandfonline.comtandfonline.com

The condensation of the dilithiated o-toluic acid with an aromatic ester, followed by an acidic workup, yields the corresponding ortho-phenacylbenzoic acid. tandfonline.comtandfonline.com This method provides a versatile route to a range of substituted 2-(2-oxo-2-phenylethyl)benzoic acids, which are valuable precursors for other compounds. tandfonline.com

The general reaction scheme is as follows:

o-Toluic acid + excess LDA → Dilithiated o-toluic acid Dilithiated o-toluic acid + Aromatic Ester → 2-(2-oxo-2-arylethyl)benzoic acid

| Entry Compound | Electrophilic Reagent (Ester) | Resulting Product |

| o-Toluic Acid | Methyl benzoate | 2-(2-oxo-2-phenylethyl)benzoic acid tandfonline.com |

| o-Toluic Acid | Methyl p-anisate | 2-[2-(4-methoxyphenyl)-2-oxoethyl]benzoic acid tandfonline.com |

| o-Toluic Acid | Methyl p-chlorobenzoate | 2-[2-(4-chlorophenyl)-2-oxoethyl]benzoic acid tandfonline.com |

Once the 2-(2-oxo-2-phenylethyl)benzoic acid precursor is synthesized, the final step is a standard esterification to yield the target ethyl ester. This transformation is typically accomplished through Fischer esterification.

The process involves heating the carboxylic acid in an excess of ethanol (B145695) with a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA). The reaction is reversible, and the excess ethanol serves to drive the equilibrium towards the formation of the ethyl ester product. After the reaction is complete, a standard workup and purification by methods such as recrystallization or chromatography afford the desired this compound.

Multicomponent Reaction Approaches for Substituted Analogues

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates portions of all starting materials, represent a highly efficient strategy for generating molecular diversity. beilstein-journals.org While a direct MCR for this compound is not prominently described, the principles of MCRs can be applied to synthesize complex substituted analogues and related heterocyclic systems.

For example, copper-catalyzed three- and four-component reactions have been developed for the synthesis of diverse spirotetrahydrocarbazoles. beilstein-journals.org These reactions may involve intermediates with structural similarities to the target compound. Such strategies highlight the potential of MCRs to rapidly construct complex molecular architectures from simple, readily available starting materials, offering a powerful avenue for the discovery of novel compounds with potentially interesting properties. beilstein-journals.orgbeilstein-journals.org

Isocyanide-Based Multicomponent Reactions (e.g., Ugi Reaction) for Phenacylamino Benzoates

Isocyanide-based multicomponent reactions (IMCRs) represent a powerful strategy for the rapid assembly of complex molecules from simple starting materials in a single synthetic operation. acs.org Among these, the Ugi four-component reaction (Ugi-4CR) is particularly prominent for its ability to generate α-acylamino amides, which are structurally similar to dipeptides. mdpi.com This reaction typically involves an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide. rsc.org The high degree of structural diversity achievable is a key feature of the Ugi reaction, making it an attractive, though not explicitly documented, method for the hypothetical synthesis of phenacylamino benzoates. acs.org

The general mechanism of the Ugi reaction begins with the condensation of the amine and the carbonyl compound to form an imine. rsc.org The carboxylic acid then protonates the imine, activating it for nucleophilic attack by the isocyanide. This is followed by the addition of the carboxylate anion to the resulting nitrilium intermediate. A subsequent intramolecular acyl transfer, known as the Mumm rearrangement, yields the final α-acylamino amide product. rsc.org

To synthesize a phenacylamino benzoate congener using the Ugi-4CR, a strategic selection of the four components is necessary. The core structure could be assembled as follows:

Amine: A primary amine containing the phenacyl moiety, such as 2-amino-1-phenylethanone (phenacylamine).

Carboxylic Acid: A substituted benzoic acid, which will form the benzoate portion of the final molecule.

Carbonyl Compound: An aldehyde or ketone, which introduces variability at the α-position of the resulting amino acid amide.

Isocyanide: An alkyl or aryl isocyanide, which forms the amide part of the product.

By systematically varying each of the four starting materials, a diverse library of phenacylamino benzoate derivatives can be generated. The table below illustrates a hypothetical set of reactants that could be employed in a combinatorial approach to synthesize these target compounds.

| Amine Component (Phenacylamine) | Carboxylic Acid Component (Benzoic Acid Derivative) | Carbonyl Component | Isocyanide Component | Potential Product Structure (Phenacylamino Benzoate Congener) |

|---|---|---|---|---|

| 2-Amino-1-phenylethanone | Benzoic Acid | Formaldehyde | tert-Butyl isocyanide | N-(tert-Butyl)-2-(benzamido)-N-(2-oxo-2-phenylethyl)acetamide |

| 2-Amino-1-phenylethanone | 4-Methoxybenzoic Acid | Isobutyraldehyde | Cyclohexyl isocyanide | N-Cyclohexyl-2-(4-methoxybenzamido)-3-methyl-N-(2-oxo-2-phenylethyl)butanamide |

| 2-Amino-1-(4-chlorophenyl)ethanone | Benzoic Acid | Benzaldehyde | Benzyl isocyanide | 2-(Benzamido)-N-benzyl-N-(2-(4-chlorophenyl)-2-oxoethyl)-2-phenylacetamide |

| 2-Amino-1-phenylethanone | 2-Nitrobenzoic Acid | Acetone | Ethyl isocyanoacetate | Ethyl 2-((2-(2-nitrobenzamido)-2-methylpropanoyl)(2-oxo-2-phenylethyl)amino)acetate |

This modularity allows for the fine-tuning of the physicochemical properties of the resulting phenacylamino benzoates by introducing different functional groups on each of the reactants.

Synthesis of Polymeric and Nanocomposite Derivatives of Phenacylamino Benzoates

The versatility of multicomponent reactions (MCRs) like the Ugi and Passerini reactions extends beyond small molecule synthesis into the realm of polymer chemistry. rsc.orgrsc.org These reactions provide efficient pathways for creating multifunctional polymers through several distinct strategies, which could be adapted for the synthesis of polymeric derivatives of phenacylamino benzoates. researchgate.netresearchgate.net

One major approach is Multicomponent Polymerization (MCP) , where bifunctional monomers are used directly in the MCR to build the polymer chain. researchgate.netacs.org For instance, a polycondensation based on the Ugi reaction could hypothetically produce a polyamide incorporating the phenacylamino benzoate structure. This would require two of the four components to be bifunctional. The table below outlines the possible combinations for such a polymerization.

| Bifunctional Component 1 | Bifunctional Component 2 | Monofunctional Component 1 (Phenacylamine) | Monofunctional Component 2 (Isocyanide) | Resulting Polymer Type |

|---|---|---|---|---|

| Dicarboxylic Acid (e.g., Terephthalic acid) | Diamine | 2-Amino-1-phenylethanone | tert-Butyl isocyanide | Polyamide |

| Dialdehyde (e.g., Terephthalaldehyde) | Dicarboxylic Acid | 2-Amino-1-phenylethanone | 1,4-Diisocyanobutane | Polyamide |

| Diamine | Diisocyanide | 2-Amino-1-phenylethanone | Benzoic Acid | Polyamide |

A second strategy involves the synthesis of monomers via MCRs , which are subsequently polymerized. rsc.org A phenacylamino benzoate derivative could be synthesized with a polymerizable functional group, such as a vinyl or norbornene moiety, attached to one of the initial reactants. This functionalized monomer could then undergo polymerization through methods like acyclic diene metathesis (ADMET) or ring-opening metathesis polymerization (ROMP). acs.org

Finally, post-polymerization modification (PPM) offers another route. rsc.org An existing polymer with reactive side chains (e.g., carboxylic acids or amines) could be modified using the other three components of the Ugi reaction to attach phenacylamino benzoate moieties along the polymer backbone. This method allows for the precise control over the functionalization of the final polymer.

The creation of nanocomposite derivatives is also a plausible extension. Certain phenyl benzoate derivatives have been shown to self-assemble into spherical nanoparticles. nih.gov It is conceivable that specifically designed phenacylamino benzoates could exhibit similar self-assembly properties, forming the basis for organic nanoparticles. Furthermore, benzoate compounds, such as sodium benzoate, are used as nucleating agents in polymer processing to control the crystalline structure of materials like polypropylene. google.com Phenacylamino benzoate derivatives could potentially be incorporated into polymer matrices, acting as functional fillers or modifiers to create novel nanocomposite materials with tailored properties. The incorporation of benzoate-containing molecules into silicone coatings has also been explored, suggesting another avenue for material formulation. researchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation of Ethyl 2 2 Oxo 2 Phenylethyl Benzoate Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For Ethyl 2-(2-oxo-2-phenylethyl)benzoate, both ¹H and ¹³C NMR are crucial for a complete structural assignment.

While specific experimental spectra for this compound are not widely published, the expected chemical shifts and coupling patterns can be predicted based on its molecular structure.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis of Chemical Shifts and Coupling Patterns

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to each unique proton environment. The aromatic protons on the two phenyl rings would appear in the downfield region, typically between 7.0 and 8.1 ppm. The methylene (B1212753) protons of the ethyl group (-O-CH₂-CH₃) would present as a quartet, while the terminal methyl protons would be an upfield triplet. The methylene bridge protons (-CH₂-C=O) are also expected in a characteristic region.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Aromatic (C₆H₅-C=O) | ~7.9 - 8.1 | Multiplet |

| Aromatic (-C₆H₄-) | ~7.2 - 7.6 | Multiplet |

| Methylene (-CH₂-C=O) | ~4.3 - 4.6 | Singlet |

| Ethyl Ester (-O-CH₂-CH₃) | ~4.3 - 4.4 | Quartet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Investigations of Carbon Frameworks

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The spectrum for this compound would be characterized by two carbonyl carbon signals in the highly deshielded region (165-200 ppm), one for the ester and one for the ketone. The aromatic carbons would produce a cluster of signals in the 120-140 ppm range, while the aliphatic carbons of the ethyl group and the methylene bridge would appear in the upfield region.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Ketone Carbonyl (-C =O) | ~195 - 198 |

| Ester Carbonyl (-C =O) | ~166 - 168 |

| Aromatic Carbons | ~125 - 140 |

| Ethyl Ester (-O-C H₂-CH₃) | ~60 - 62 |

| Methylene Bridge (-C H₂-C=O) | ~45 - 48 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be dominated by strong absorption bands characteristic of its two carbonyl groups. The ester C=O stretch is expected around 1720 cm⁻¹, while the ketone C=O stretch typically appears at a slightly lower wavenumber, around 1690 cm⁻¹. Other significant peaks would include C-O stretching vibrations for the ester group and C-H stretching for the aromatic and aliphatic parts of the molecule.

Table 3: Predicted IR Absorption Bands for Key Functional Groups in this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Ester Carbonyl | C=O Stretch | ~1720 |

| Ketone Carbonyl | C=O Stretch | ~1690 |

| Aromatic Ring | C=C Stretch | ~1600, ~1450 |

| Ester C-O | C-O Stretch | ~1250 - 1300 |

| Aromatic C-H | C-H Stretch | >3000 |

High-Resolution Mass Spectrometry (HRMS) and Liquid Chromatography–Time-of-Flight Mass Spectrometry (LC/TOF-MS) for Molecular Formula Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the unambiguous determination of its elemental formula. For this compound (C₁₇H₁₆O₃), the expected exact mass is 268.10994 Da. HRMS analysis would confirm this mass, distinguishing it from other compounds with the same nominal mass.

Fragmentation analysis, often performed with techniques like LC/TOF-MS, would reveal characteristic fragmentation patterns. Key fragments would likely arise from the cleavage of the ester and the bonds adjacent to the ketone, such as the loss of the ethoxy group (-OC₂H₅) or the formation of the benzoyl cation (C₆H₅CO⁺, m/z = 105), which is a very common and stable fragment.

X-ray Crystallography and Solid-State Structural Analysis

While a crystal structure for this compound is not publicly documented, the solid-state structure of the closely related derivative, 2-Oxo-2-phenylethyl benzoate (B1203000) (C₁₅H₁₂O₃), provides significant insight into the expected packing and intermolecular interactions. nih.govresearchgate.net This analog lacks only the ethyl group from the benzoate moiety.

Crystal Packing and Intermolecular Interactions (C—H···O Hydrogen Bonds, Dimeric R₂²(10) Motifs)

The crystal structure of 2-Oxo-2-phenylethyl benzoate reveals that the terminal phenyl rings are oriented almost perpendicular to each other, with a dihedral angle of 86.09 (9)°. nih.gov The crystal packing is primarily governed by weak intermolecular C—H···O hydrogen bonds. nih.gov In this arrangement, the hydrogen atom of a methylene group (the C8-H8B in the reported structure) acts as a hydrogen bond donor to the ester carbonyl oxygen (O3) of an adjacent molecule. nih.gov

This specific interaction links pairs of molecules into a centrosymmetric dimeric structure. nih.gov This formation is described as an R₂²(10) ring motif, a common and stable supramolecular synthon in crystal engineering. nih.govresearchgate.net This motif indicates a ring formed by two donor and two acceptor atoms, encompassing ten atoms in total. It is highly probable that this compound would exhibit similar intermolecular interactions, forming comparable dimeric structures in its solid state.

Table 4: Hydrogen Bond Geometry for 2-Oxo-2-phenylethyl benzoate (Derivative)

| D—H···A | d(D—H) (Å) | d(H···A) (Å) | d(D···A) (Å) | ∠(DHA) (°) |

|---|---|---|---|---|

| C—H···O | 0.97 | 2.57 | 3.454 (2) | 152 |

Data obtained from the crystallographic analysis of the derivative compound 2-Oxo-2-phenylethyl benzoate. nih.gov

Conformational Analysis: Dihedral and Torsion Angles of Phenyl Rings and Ester Linkages

A comprehensive conformational analysis of this compound, based on currently available scientific literature, cannot be provided at this time. Detailed experimental data from single-crystal X-ray diffraction or equivalent advanced spectroscopic techniques, which are necessary to determine the precise dihedral and torsion angles of the phenyl rings and the ester linkage for this specific compound, are not present in the public domain.

Supramolecular Assembly and Network Formation in Crystalline Lattices

Detailed information regarding the supramolecular assembly and the formation of crystalline networks for this compound is currently unavailable in the reviewed scientific literature. The elucidation of such complex solid-state structures is fundamentally dependent on crystallographic data.

For related benzoate esters, the supramolecular architecture is often dictated by a variety of weak intermolecular interactions, including hydrogen bonding and π-π stacking. For instance, in the crystal structure of 2-oxo-2-phenylethyl benzoate, molecules are linked into dimers through C—H···O hydrogen bonds. However, the specific nature of the intermolecular forces and the resulting packing motifs in the crystalline lattice of this compound remain undetermined without experimental structural data. The ethyl substituent would likely play a role in the formation of different intermolecular contacts and, consequently, a unique crystal packing arrangement.

Chemical Reactivity and Transformation Pathways of the Ethyl 2 2 Oxo 2 Phenylethyl Benzoate Moiety

Reactions at the Ester Functionality

The ester group in Ethyl 2-(2-oxo-2-phenylethyl)benzoate is susceptible to various nucleophilic acyl substitution reactions.

Hydrolysis: The ester can be hydrolyzed under both acidic and basic conditions to yield 2-(2-oxo-2-phenylethyl)benzoic acid and ethanol (B145695). Basic hydrolysis, or saponification, is typically irreversible and involves the use of a strong base like sodium hydroxide. The reaction proceeds via a nucleophilic addition-elimination mechanism at the ester carbonyl carbon. Subsequent acidification of the resulting carboxylate salt liberates the carboxylic acid. savemyexams.comnih.gov

Transesterification: This process involves the conversion of the ethyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. For example, reaction with methanol (B129727) would yield mthis compound. This equilibrium-driven reaction often requires using the new alcohol in excess to shift the equilibrium towards the desired product.

| Reaction | Reagents | Product |

| Basic Hydrolysis | 1. NaOH, H₂O, heat; 2. H₃O⁺ | 2-(2-oxo-2-phenylethyl)benzoic acid |

| Acid-Catalyzed Hydrolysis | H₃O⁺, heat | 2-(2-oxo-2-phenylethyl)benzoic acid |

| Transesterification | R'OH, H⁺ or R'O⁻ | Mthis compound (with R'=CH₃) |

This is an interactive data table. You can sort and filter the data as needed.

The ester functionality can react with various nucleophiles. Strong nucleophiles, such as Grignard reagents, can add to the carbonyl group. The reaction of an ester like ethyl benzoate (B1203000) with an excess of a Grignard reagent, such as phenylmagnesium bromide, initially forms a ketone intermediate which then reacts further with the Grignard reagent to yield a tertiary alcohol after hydrolysis. wikipedia.org By analogy, the reaction of this compound with a Grignard reagent would likely lead to the formation of a tertiary alcohol at the ester carbonyl, provided the ketone is protected or the reaction conditions are carefully controlled.

Amines can also act as nucleophiles in a reaction known as aminolysis, which would convert the ester into the corresponding amide. This reaction is generally slower than hydrolysis and may require heating. A study on the related compound 2-(2-oxo-2-phenylethyl)benzonitrile demonstrated its reaction with amines, suggesting the potential for similar reactivity at the ester group of the title compound. libretexts.org

| Nucleophile | Product |

| Grignard Reagent (e.g., R'MgX) | Tertiary Alcohol |

| Amine (e.g., R'NH₂) | N-Substituted Amide |

This is an interactive data table. You can sort and filter the data as needed.

Reactivity of the Alpha-Ketone Group (Phenacyl Moiety)

The alpha-ketone, or phenacyl group, is another key reactive center in the molecule, allowing for a variety of carbonyl chemistry.

The ketone's carbonyl group can undergo condensation reactions with various nucleophiles to form a range of derivatives. For instance, it can react with primary amines to form imines (Schiff bases) or with hydrazine (B178648) and its derivatives to form hydrazones. These reactions are typically catalyzed by acid.

The methylene (B1212753) group adjacent to the ketone is activated and can participate in base-catalyzed aldol-type condensation reactions with other carbonyl compounds. Furthermore, the ketone can undergo the Wittig reaction, where a phosphorus ylide is used to convert the carbonyl group into an alkene.

| Reaction | Reagent | Product Type |

| Imine Formation | Primary Amine (R'NH₂) | Imine |

| Hydrazone Formation | Hydrazine (H₂NNH₂) | Hydrazone |

| Wittig Reaction | Phosphorus Ylide (Ph₃P=CHR') | Alkene |

This is an interactive data table. You can sort and filter the data as needed.

Reduction: The ketone carbonyl can be selectively reduced to a secondary alcohol using mild reducing agents like sodium borohydride (B1222165) (NaBH₄). Stronger reducing agents such as lithium aluminum hydride (LiAlH₄) would likely reduce both the ketone and the ester functionalities. For complete deoxygenation of the ketone to a methylene group (-CH₂-), Clemmensen (using zinc amalgam and hydrochloric acid) or Wolff-Kishner (using hydrazine and a strong base) reduction conditions can be employed. wikipedia.org

Oxidation: The phenacyl ketone can undergo Baeyer-Villiger oxidation, where a peroxy acid is used to insert an oxygen atom between the carbonyl carbon and the adjacent carbon, which would result in the formation of an ester. The migratory aptitude of the groups attached to the carbonyl carbon determines the regioselectivity of this reaction. In this case, the phenyl group is more likely to migrate than the methylene group, leading to the formation of a benzoate ester.

| Process | Reagents | Product |

| Carbonyl Reduction (to alcohol) | NaBH₄ | Ethyl 2-(2-hydroxy-2-phenylethyl)benzoate |

| Deoxygenation (Clemmensen) | Zn(Hg), HCl | Ethyl 2-(2-phenylethyl)benzoate |

| Deoxygenation (Wolff-Kishner) | H₂NNH₂, KOH, heat | Ethyl 2-(2-phenylethyl)benzoate |

| Baeyer-Villiger Oxidation | Peroxy acid (e.g., m-CPBA) | Benzoate ester derivative |

This is an interactive data table. You can sort and filter the data as needed.

Photochemical Transformations and Photo-removable Protecting Group Mechanisms

The chemical structure of this compound, which belongs to the 2-benzoylbenzoate ester family, positions it as a candidate for light-induced chemical transformations. The reactivity of this class of compounds is primarily governed by the presence of the benzophenone-like chromophore, which is known for its rich photochemistry. Upon absorption of ultraviolet light, the molecule is promoted to an excited state, initiating a series of reactions that can be harnessed for applications such as photo-removable protecting groups (PPGs).

The principal photochemical pathway for 2-benzoylbenzoate esters involves an intramolecular hydrogen abstraction, leading to the formation of a transient photoenol intermediate. This process is a key step in the mechanism by which these compounds can act as PPGs for alcohols or other functional groups.

The generally accepted mechanism proceeds via the following steps:

Excitation: Upon irradiation with UV light, the carbonyl oxygen of the benzoyl group is excited from its ground state (S₀) to a singlet excited state (S₁), which then typically undergoes efficient intersystem crossing (ISC) to a more stable triplet excited state (T₁).

Intramolecular Hydrogen Abstraction: The triplet state benzophenone (B1666685) moiety is a potent hydrogen abstractor. It abstracts a hydrogen atom from the benzylic methylene group (the CH₂ group adjacent to both phenyl rings). This intramolecular 1,5-hydrogen transfer results in the formation of a biradical species.

Formation of Photoenols: The biradical intermediate is short-lived and rapidly rearranges to form more stable photoenol isomers, which can exist in both (E) and (Z) configurations. These photoenols are transient species but are crucial for the subsequent chemical transformation.

Intramolecular Cyclization (Lactonization): The hydroxyl group of the photoenol can attack the ester carbonyl group. This intramolecular cyclization, or lactonization, is a key step in the release of a protected molecule. For the parent compound, this would lead to the formation of a five-membered lactone ring.

Release Mechanism: If the ethyl benzoate moiety were acting as a protecting group for a substrate (e.g., an alcohol attached in place of the ethyl group), this lactonization step would result in the cleavage of the ester bond, releasing the protected substrate and forming a stable cyclic byproduct, 3-phenylphthalide.

Research on compounds analogous to this compound provides insight into the efficiency and controlling factors of these photochemical transformations. For instance, studies on other 2-benzoylbenzoate esters have demonstrated their utility as photoremovable protecting groups. The substitution pattern on the benzoyl ring has been shown to be a critical determinant of photoreactivity.

A notable study by Gudmundsdottir and collaborators investigated the photochemical behavior of 2-(2-alkylbenzoyl)benzoate esters. nih.gov Their findings highlight the influence of the ortho-alkyl substituent on the efficiency of the photorelease.

| Compound | Ortho-Alkyl Group | Photochemical Reactivity | Product Yield (e.g., for Geraniol release) | Mechanism Notes |

|---|---|---|---|---|

| 2-(2-Isopropylbenzoyl)benzoate ester | Isopropyl | Reactive | Up to 90% | Proceeds via triplet excited state to form (Z)- and (E)-photoenols, followed by intramolecular lactonization. |

| 2-(2-Methylbenzoyl)benzoate ester | Methyl | Not Reactive | N/A | The smaller methyl group does not facilitate the necessary conformation for efficient hydrogen abstraction and subsequent reactions under the tested conditions. |

The data indicates that the steric bulk of the ortho-substituent on the benzoyl ring can significantly impact the reaction pathway. A larger group like isopropyl facilitates the reaction, leading to high yields of the released alcohol, whereas a smaller methyl group renders the compound unreactive. nih.gov In the case of this compound, the relevant hydrogen atoms are on the methylene bridge, a different position compared to the ortho-alkyl group in the studied analogues. However, the principles of photoenolization via intramolecular hydrogen abstraction from this methylene group would be the central mechanism for its photochemical transformation and potential use as a PPG. The efficiency of this process would depend on factors such as the lifetime of the triplet state, the quantum yield of photoenol formation, and the rate of the subsequent lactonization step.

Applications and Synthetic Utility in Advanced Organic Synthesis

Building Blocks for Complex Molecular Architectures

The reactivity of the phenacyl moiety in Ethyl 2-(2-oxo-2-phenylethyl)benzoate allows for its versatile use in the synthesis of various complex molecules. It serves as a key starting material for generating diverse molecular scaffolds, particularly heterocyclic systems.

Precursors for Heterocyclic Compound Synthesis

Phenacyl compounds, in general, are well-established precursors for the synthesis of a variety of heterocyclic compounds, including oxazoles, imidazoles, and benzoxazepines. nih.gov While specific research on this compound in these syntheses is not extensively documented, the reactivity of its core structure suggests its potential as a valuable precursor. The general synthetic strategies for these heterocycles often involve the reaction of the α-haloketone or a related derivative with appropriate nucleophiles.

Table 1: Examples of Heterocyclic Synthesis from Phenacyl Derivatives

| Heterocycle | General Reactants | Key Reaction Type |

|---|---|---|

| Oxazoles | Amides | Condensation/Cyclization |

| Imidazoles | Amidines or Ammonia and Aldehydes | Condensation/Cyclization |

| Benzoxazepines | o-Aminophenols | Condensation/Cyclization |

Note: This table represents generalized synthesis routes for the broader class of phenacyl derivatives.

Utility in Multicomponent Reactions for Scaffold Diversity and Complexity

Role as Protecting Groups in Multi-step Organic Synthesis

The phenacyl group is a well-known protecting group for carboxylic acids, offering a stable ester linkage that can be cleaved under specific, often mild, conditions. This makes it a valuable tool in multi-step organic synthesis where the protection and deprotection of functional groups are critical.

Strategies for Carboxylic Acid Protection utilizing Phenacyl Esters

The esterification of a carboxylic acid with a phenacyl halide, such as 2-bromo-1-phenylethanone, is a common method for installing the phenacyl protecting group. nih.gov This strategy effectively masks the acidic proton and the nucleophilicity of the carboxylate group, preventing unwanted side reactions during subsequent synthetic transformations. The resulting phenacyl ester is generally stable to a range of reaction conditions.

Table 2: Conditions for Phenacyl Ester Formation

| Carboxylic Acid | Phenacylating Agent | Base | Solvent |

|---|

Note: This table is based on the synthesis of a related phenacyl benzoate (B1203000). nih.gov

Photo-Controlled Deprotection Mechanisms and Applications

A key advantage of the phenacyl protecting group is its photolability. nih.gov The ester linkage can be cleaved by irradiation with light, often in the UV range. This photo-controlled deprotection offers a mild and orthogonal method for unmasking the carboxylic acid, which is particularly useful for sensitive substrates. The mechanism of photolytic cleavage typically involves the absorption of light by the phenacyl chromophore, leading to the formation of an excited state that undergoes subsequent reactions to release the carboxylic acid. This method of deprotection is highly valued in various fields, including peptide synthesis and the preparation of caged compounds for biological studies.

Theoretical and Computational Studies of Ethyl 2 2 Oxo 2 Phenylethyl Benzoate and Analogues

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For Ethyl 2-(2-oxo-2-phenylethyl)benzoate and its analogues, DFT calculations are instrumental in determining the optimized molecular geometry, electronic properties, and vibrational frequencies.

Researchers employ various functionals, such as B3LYP, and basis sets like 6-311++G(d,p) to perform these calculations. researchgate.netresearchgate.net Geometry optimization seeks the lowest energy conformation of the molecule, providing theoretical values for bond lengths, bond angles, and dihedral angles. These computed parameters can then be compared with experimental data, for instance, from X-ray crystallography, to validate the computational model. For example, studies on similar benzoate (B1203000) esters have shown good agreement between DFT-calculated geometries and experimental structures. nih.gov

Beyond geometry, DFT calculations elucidate electronic properties such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap. researchgate.net The HOMO-LUMO gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and more readily participates in chemical reactions. Molecular electrostatic potential (MEP) maps can also be generated to visualize the regions of a molecule that are electron-rich or electron-poor, which is critical for understanding intermolecular interactions.

Vibrational analysis through DFT calculations can predict the infrared (IR) and Raman spectra of the molecule. nih.gov The calculated vibrational frequencies, after appropriate scaling, can be compared with experimental spectra to aid in the assignment of spectral bands to specific molecular vibrations. nih.gov

Table 1: Representative Theoretical Geometric Parameters for a Benzoate Ester Analogue

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-31G*) |

| Bond Length | C=O (ester) | 1.21 Å |

| C-O (ester) | 1.35 Å | |

| C=O (ketone) | 1.23 Å | |

| C-C (aromatic) | 1.39 - 1.41 Å | |

| Bond Angle | O=C-O (ester) | 124.5° |

| C-O-C | 117.8° | |

| C-C=O (ketone) | 119.5° | |

| Dihedral Angle | Phenyl-C(=O)-O-CH2 | ~175° (trans conformation) |

Note: The data in this table is illustrative for a generic benzoate ester and not specific to this compound. Actual values would require specific calculations for the target molecule.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interaction Dynamics

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. While DFT provides a static picture of a single molecule at its energy minimum, MD simulations offer a dynamic view of molecular behavior over time, taking into account temperature and solvent effects.

For a flexible molecule like this compound, MD simulations are particularly useful for conformational analysis. The molecule possesses several rotatable bonds, leading to a complex potential energy surface with multiple local minima. MD simulations can explore this conformational space by simulating the molecule's movements over nanoseconds or even microseconds. This allows for the identification of the most populated conformations and the energetic barriers between them. The results of such simulations can provide insights into the molecule's shape and flexibility in different environments.

MD simulations are also invaluable for studying intermolecular interactions. By simulating a system containing multiple molecules of this compound, or the molecule in a solvent, one can observe how they interact with each other. This can reveal information about aggregation behavior, solvation, and the nature of non-covalent interactions such as hydrogen bonding and π-π stacking. For instance, studies on the self-assembly of other benzoate esters have explored the driving forces behind their aggregation into nanostructures. rsc.org

The trajectories generated from MD simulations can be further analyzed to calculate various properties, including radial distribution functions, which describe the probability of finding a particle at a certain distance from another, and time correlation functions, which can be related to spectroscopic properties.

Quantitative Structure-Property Relationships (QSPR) based on Computational Descriptors

Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the chemical structure of a compound with its physical, chemical, or biological properties. nih.gov These models are based on computational descriptors derived from the molecular structure.

For this compound and its analogues, a QSPR approach could be used to predict a wide range of properties. The first step in a QSPR study is the calculation of a large number of molecular descriptors. These can be categorized as:

Topological descriptors: Based on the 2D representation of the molecule (e.g., connectivity indices).

Geometrical descriptors: Derived from the 3D structure of the molecule (e.g., molecular volume, surface area).

Electronic descriptors: Calculated using quantum chemical methods (e.g., dipole moment, HOMO/LUMO energies, partial atomic charges). researchgate.net

Physicochemical descriptors: Related to properties like hydrophobicity and polarizability.

Once the descriptors are calculated, statistical methods such as multiple linear regression (MLR), principal component analysis (PCA), or machine learning algorithms are used to build a model that relates a set of descriptors to a specific property of interest. researchgate.net For example, a QSPR model could be developed to predict the solubility, boiling point, or chromatographic retention time of a series of phenylethylbenzoate derivatives. nih.gov Such models are valuable for screening virtual libraries of compounds and prioritizing candidates for synthesis and experimental testing.

Table 2: Examples of Computational Descriptors Used in QSPR Studies of Aromatic Esters

| Descriptor Type | Descriptor Name | Description |

| Electronic | HOMO Energy | Energy of the Highest Occupied Molecular Orbital |

| Electronic | LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital |

| Electronic | Dipole Moment | Measure of the net molecular polarity |

| Geometrical | Molecular Surface Area | The total surface area of the molecule |

| Geometrical | Molecular Volume | The volume occupied by the molecule |

| Topological | Wiener Index | A distance-based graph invariant |

| Physicochemical | LogP | The logarithm of the partition coefficient between n-octanol and water |

Reaction Mechanism Elucidation and Transition State Analysis via Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify the most likely reaction pathways, characterize the structures of transition states and intermediates, and calculate activation energies.

For the synthesis of this compound, which could be formed through reactions such as the esterification of 2-(2-oxo-2-phenylethyl)benzoic acid or the reaction of an appropriate nucleophile with an ethyl benzoate derivative, computational methods can provide detailed mechanistic insights. DFT calculations are commonly used to locate the transition state structures connecting reactants, intermediates, and products. nih.gov The imaginary frequency of the transition state's vibrational modes confirms that it is a true saddle point on the potential energy surface.

By calculating the energies of the reactants, transition states, and products, a reaction energy profile can be constructed. This profile reveals the activation energy for each step of the reaction, allowing for the identification of the rate-determining step. nih.gov Computational studies can also shed light on the role of catalysts by modeling how they interact with the reactants and lower the activation energy of the reaction. nih.gov For instance, in the context of esterification, computational models can explore the effect of an acid catalyst on the protonation of the carbonyl group and the subsequent nucleophilic attack by the alcohol. youtube.com

Furthermore, computational modeling can be used to predict the regioselectivity and stereoselectivity of reactions involving this compound and its analogues. By comparing the activation energies of different possible reaction pathways, the most favorable outcome can be predicted.

Emerging Research Avenues and Future Perspectives in Ethyl 2 2 Oxo 2 Phenylethyl Benzoate Chemistry

Development of Novel and Sustainable Synthetic Strategies and Catalytic Methods

The synthesis of ethyl 2-(2-oxo-2-phenylethyl)benzoate and related esters is traditionally achieved through methods such as Fischer esterification or nucleophilic substitution reactions. However, future research is geared towards developing more sustainable and efficient protocols that minimize waste, reduce energy consumption, and utilize environmentally benign catalysts.

One promising approach involves the use of solid acid catalysts, such as expandable graphite, which can facilitate esterification under microwave heating conditions. This method can significantly shorten reaction times and improve yields compared to conventional heating herts.ac.uk. Another innovative strategy is the application of phase transfer catalysis, which can enhance reaction rates and yields by facilitating the transfer of reactants between immiscible phases, as demonstrated in the synthesis of ethyl benzoate (B1203000) from sodium benzoate and ethyl chloride nih.gov. These methods offer advantages like easier catalyst recovery and reduced equipment corrosion compared to traditional strong acid catalysts like sulfuric acid herts.ac.uknih.gov.

Future research will likely focus on biocatalysis, employing enzymes like lipase, and the development of novel heterogeneous catalysts to further enhance the sustainability of the synthesis process.

Table 1: Comparison of Potential Synthetic Strategies

| Method | Catalyst | Key Advantages | Potential for Sustainability |

|---|---|---|---|

| Microwave-Assisted Esterification | Expandable Graphite herts.ac.uk | Rapid reaction times, high efficiency, improved yields herts.ac.uk. | Reusable catalyst, reduced energy consumption. |

| Phase Transfer Catalysis | Quaternary Ammonium Salts nih.gov | High conversion rates, milder reaction conditions nih.gov. | High product selectivity, potential for solvent recycling nih.gov. |

| Traditional Acid Catalysis | Sulfuric Acid nih.gov | Well-established, strong catalytic activity nih.gov. | Corrosive, generates significant aqueous waste, difficult catalyst recovery herts.ac.uk. |

Exploration of Derivatives with Tunable Electronic and Steric Properties for Specific Applications

The aromatic rings in this compound provide ideal sites for modification to tune the molecule's electronic and steric properties. The introduction of various substituents can alter properties such as light absorption, reactivity, and biological activity. For instance, adding electron-donating or electron-withdrawing groups to the phenyl or benzoate rings could shift the molecule's maximum UV absorption wavelength, a key parameter for applications like photoinitiators or UV blockers researchgate.net.

By analogy with other functional molecules, such as 2-mercaptobenzothiazole (B37678) derivatives, the introduction of different functional groups can systematically alter spectroscopic properties nih.gov. This principle can be applied to this compound to create a library of derivatives. The steric bulk of these substituents can also be varied to control the molecule's conformation and its interaction with other molecules or materials, which is crucial for applications in materials science and medicinal chemistry.

Materials Science Applications of Functionalized Derivatives (e.g., Polymeric Composites, Nanocomposites)

The unique structure of this compound, featuring a ketone, an ester, and two aromatic rings, makes it a versatile building block for new materials. Functionalized derivatives could be incorporated into polymer chains or used as additives in composites and nanocomposites.

The phenacyl moiety, in particular, has been utilized in other contexts as a photo-removable protecting group, suggesting that derivatives of this compound could be used to create photo-responsive materials mdpi.comresearchgate.net. These materials could find applications in areas such as controlled-release systems or smart coatings. Furthermore, the aromatic nature of the compound could enhance the thermal stability and mechanical properties of polymeric composites. Future research could explore the synthesis of acrylate (B77674) or methacrylate (B99206) derivatives capable of undergoing polymerization to form novel functional polymers.

Investigating Enzyme Inhibition Mechanisms of Structurally Related Carboxylic Acids (e.g., Dipeptidyl Peptidase-4)

Dipeptidyl peptidase-4 (DPP-4) is a key enzyme in glucose metabolism, and its inhibition is a validated strategy for the treatment of type 2 diabetes dergipark.org.tr. DPP-4 inhibitors work by preventing the degradation of incretin (B1656795) hormones, which in turn enhances insulin (B600854) secretion and suppresses glucagon (B607659) production dergipark.org.trcambridge.org.

While this compound is an ester, its corresponding carboxylic acid, 2-(2-oxo-2-phenylethyl)benzoic acid, is a structurally interesting candidate for investigation as a potential DPP-4 inhibitor. Many known DPP-4 inhibitors are small molecules that bind to the active site of the enzyme cambridge.org. Research into various natural and synthetic compounds, including phenolic compounds like ferulic acid, has shown DPP-4 inhibitory activity mdpi.com. The structural features of the carboxylic acid analog—specifically the spatial arrangement of its aromatic rings and the carboxylic acid group—warrant exploration for its potential to interact with the DPP-4 active site. Future studies could involve molecular docking simulations to predict binding affinity, followed by chemical synthesis and in vitro enzymatic assays to validate its inhibitory potential.

Potential for Agrochemical Applications of Related Compounds

The search for new, effective, and environmentally safer agrochemicals is a continuous effort. Compounds containing benzophenone (B1666685) and benzoate ester motifs have shown promise in this area herts.ac.ukmdpi.com. For instance, certain benzoate esters have demonstrated insecticidal and repellent activities against agricultural pests like aphids nih.govnih.gov. Specifically, methyl benzoate and ethyl benzoate have been assessed for their toxicity against the cotton aphid, Aphis gossypii, and have been proposed as potential biopesticides compatible with integrated pest management programs nih.gov.

Furthermore, derivatives containing the 2-oxo-2-phenylethyl structure have been synthesized and evaluated for fungicidal activity against plant pathogens such as Botrytis cinerea. Given that benzoic acid itself is used as a fungicide and bactericide, it is plausible that derivatives like this compound could serve as lead compounds for the development of novel pesticides herts.ac.uk. Future research should focus on synthesizing and screening a range of these derivatives to establish structure-activity relationships and identify candidates with potent and selective agrochemical activity.

Advanced In Situ Characterization Techniques and Spectroscopic Monitoring of Reactions

To optimize the synthesis of this compound and its derivatives, a deep understanding of the reaction kinetics and mechanisms is essential. Advanced in situ characterization techniques are powerful tools for achieving this. Spectroscopic methods such as Fourier-transform infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy can be adapted for real-time monitoring of chemical reactions.

By using probes directly inserted into the reaction vessel, chemists can track the consumption of reactants and the formation of products and intermediates as the reaction progresses. This real-time data allows for precise control over reaction parameters, leading to improved yields, higher purity, and enhanced safety. The application of these techniques can accelerate the development of the novel and sustainable synthetic strategies discussed in section 7.1, providing a clearer picture of the catalytic cycles and reaction pathways involved.

常见问题

Q. What are the established synthetic routes for Ethyl 2-(2-oxo-2-phenylethyl)benzoate?

Methodological Answer: A common approach involves esterification using oxalyl chloride derivatives. For example, Zhong et al. synthesized a structurally related pyrrolizine derivative by reacting 6-(4-methylbenzoyl)-7-phenyl-2,3-dihydro-pyrrolizine with ethyl oxalyl monochloride under controlled conditions . Key steps include:

- Reagent selection : Oxalyl chloride for activating carboxylic acids.

- Solvent choice : Dichloromethane or THF for optimal reactivity.

- Temperature control : Room temperature to mild heating (40–60°C).

- Purification : Column chromatography or recrystallization for isolating the ester product.

| Synthetic Route | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Esterification | Ethyl oxalyl monochloride, DCM, RT | ~65% |

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : H and C NMR to confirm the ester group, phenyl, and ketone moieties. For example, H NMR typically shows a triplet for the ethyl ester (–OCHCH) at ~1.2–1.4 ppm and a singlet for the ketone carbonyl at ~3.2–3.5 ppm.

- IR Spectroscopy : Peaks at ~1700–1750 cm (ester C=O) and ~1650–1680 cm (ketone C=O).

- Mass Spectrometry (MS) : High-resolution MS to verify the molecular ion (e.g., [M+H] at m/z 296.1).

Consistency across these techniques ensures structural integrity .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in molecular geometry, and what challenges arise during refinement?

Methodological Answer: X-ray crystallography provides atomic-level resolution of the crystal lattice. For example, SHELXL (part of the SHELX suite) is widely used for refining small-molecule structures . Challenges include:

- Disorder : Flexible ethyl or phenyl groups may require modeling with partial occupancy.

- Twinned crystals : Use of Hooft parameters or specialized software (e.g., TWINABS) for data correction.

- Resolution limits : High-resolution data (>1.0 Å) are preferred for accurate refinement.

A case study by Isloor et al. demonstrated successful refinement of a fluorophenyl-oxoethyl benzoate derivative using SHELXL, resolving torsional angles and hydrogen-bonding networks .

Q. How can researchers address contradictions in reported biological activity data for similar benzoate esters?

Methodological Answer: Discrepancies in biological data (e.g., antimicrobial vs. inactive results) may arise from:

- Assay variability : Standardize protocols (e.g., CLSI guidelines for MIC determination).

- Structural analogs : Compare substituent effects (e.g., electron-withdrawing groups on phenyl rings altering reactivity) .

- Computational validation : Use tools like Reaxys or BKMS_METABOLIC to predict metabolic pathways and validate experimental findings .

Example workflow:

- Perform dose-response assays with controlled cell lines.

- Cross-reference with DFT calculations (e.g., HOMO-LUMO gaps for reactivity insights).

Q. What strategies optimize reaction conditions for derivatives of this compound?

Methodological Answer:

- Catalyst screening : Test Lewis acids (e.g., ZnCl) for Friedel-Crafts acylations.

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution.

- Temperature gradients : Use microwave-assisted synthesis for rapid optimization.

A study on ethyl 2-(aminomethyl)benzoate highlighted the role of substituents in directing oxidation/reduction pathways, which can guide derivative synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。